molecular formula C8H8ClN B1278715 4-Allyl-2-chloropyridine CAS No. 219727-28-3

4-Allyl-2-chloropyridine

Cat. No. B1278715
CAS RN: 219727-28-3
M. Wt: 153.61 g/mol
InChI Key: QQBJFRHRGMOSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Allyl-2-chloropyridine” is a chemical compound with the molecular formula C8H8ClN . It is a derivative of pyridine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines, like “4-Allyl-2-chloropyridine”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A more economical synthetic route involves heating 2-Chloropyridine in an acetic acid medium with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide . Another method involves the regiospecific chlorination of pyridine-N-oxide to give 2-chloropyridine .


Molecular Structure Analysis

The molecular structure of “4-Allyl-2-chloropyridine” consists of a pyridine ring substituted with an allyl group at the 4-position and a chlorine atom at the 2-position .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

Asymmetric Allylic Alkylation

4-Allyl-2-chloropyridine can be used in the field of asymmetric allylic alkylation . This reaction has been broadly studied with a great variety of substrates and nucleophiles under different reaction conditions and it has promoted the synthesis of new chiral ligands to be evaluated as asymmetric inductors .

Synthesis of Chiral Phosphine Ligands

Chiral phosphines have proved to be effective asymmetric inductors in several reactions . The application of phosphine-donor ligands in Pd-catalysed asymmetric allylic alkylation has been covered in the last decade .

Intermediate in Chemical Reactions

4-Allyl-2-chloropyridine is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .

Phosphonium Salt Installation

A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

Synthesis of 2-Chloropyridines

When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Catalyst Support

4-Chloropyridin-1-ium chloride, a derivative of 4-Allyl-2-chloropyridine, has been used as a stable Cu(I) catalyst support . This application is particularly useful in the field of catalysis .

Mechanism of Action

Target of Action

It’s known that chloropyridines can undergo reactions at the benzylic position . The benzylic position refers to a carbon atom adjacent to a benzene ring, which is a key structural component in many organic compounds .

Mode of Action

The mode of action of 4-Allyl-2-chloropyridine involves interactions with its targets through various chemical reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This reaction pathway involves the formation of a carbocation intermediate, which then reacts with a nucleophile .

Biochemical Pathways

It’s known that chlorpyrifos, a related compound, can cause disturbances in molecular pathways and normal brain functions . It can have an adverse effect on acetylcholinesterase and brain lipids, leading to the generation of reactive oxygen species .

Pharmacokinetics

It’s known that the reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule . This difference in reactivity could potentially influence the ADME properties of 4-Allyl-2-chloropyridine.

Result of Action

It’s known that chlorpyrifos, a related compound, can lead to chronic intoxication, redox disturbance, irreversible brain damage, and oxidative stress .

Action Environment

The environment can influence the action, efficacy, and stability of 4-Allyl-2-chloropyridine. For instance, the rate of reaction can be influenced by the difference in electronegativity . Additionally, environmental factors such as temperature can influence the rate of chemical reactions .

Safety and Hazards

“4-Allyl-2-chloropyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the field of pyridine derivatives like “4-Allyl-2-chloropyridine” involve the development of more robust methods for the selective introduction of multiple functional groups . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

properties

IUPAC Name

2-chloro-4-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBJFRHRGMOSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443638
Record name 4-ALLYL-2-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-2-chloropyridine

CAS RN

219727-28-3
Record name 4-ALLYL-2-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Allyl-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
4-Allyl-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
4-Allyl-2-chloropyridine
Reactant of Route 4
Reactant of Route 4
4-Allyl-2-chloropyridine
Reactant of Route 5
Reactant of Route 5
4-Allyl-2-chloropyridine
Reactant of Route 6
Reactant of Route 6
4-Allyl-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.